Cas no 19967-45-4 (2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide)

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide is a specialized organic compound featuring a benzothiazole core linked via a sulfanylacetamide bridge to a p-tolyl group. This structure imparts unique chemical properties, making it valuable in applications such as agrochemical and pharmaceutical research. The benzothiazole moiety contributes to potential bioactivity, while the sulfanylacetamide linkage enhances reactivity and binding affinity. Its well-defined molecular architecture allows for precise modifications, facilitating studies in structure-activity relationships. The compound's stability and synthetic accessibility further support its utility in intermediate synthesis and functional material development. Suitable for controlled reactions, it serves as a versatile building block in heterocyclic chemistry and medicinal chemistry exploration.
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide structure
19967-45-4 structure
Product Name:2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide
CAS No:19967-45-4
MF:C16H14N2OS2
MW:314.425160884857
CID:3053751
PubChem ID:2168446
Update Time:2025-05-19

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide
    • 19967-45-4
    • Z19653862
    • Oprea1_450288
    • 2-(benzo[d]thiazol-2-ylthio)-N-(p-tolyl)acetamide
    • AKOS000400104
    • STK226523
    • F1016-0214
    • AM-879/40104051
    • Oprea1_581194
    • 2-(1,3-benzothiazol-2-ylthio)-N-(4-methylphenyl)acetamide
    • SR-01000459684-1
    • Cambridge id 7200792
    • SR-01000459684
    • EU-0074565
    • Inchi: 1S/C16H14N2OS2/c1-11-6-8-12(9-7-11)17-15(19)10-20-16-18-13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3,(H,17,19)
    • InChI Key: GWKHFZAUDFNXGQ-UHFFFAOYSA-N
    • SMILES: S1C(=NC2C=CC=CC1=2)SCC(NC1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 314.05475542Da
  • Monoisotopic Mass: 314.05475542Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 95.5Ų

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide Pricemore >>

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Additional information on 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide

Comprehensive Overview of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide (CAS No. 19967-45-4)

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide (CAS No. 19967-45-4) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This compound, often referred to by its systematic name or CAS number, belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and industrial uses. Researchers and industry professionals are increasingly interested in this compound for its potential role in pharmaceutical development, material science, and agrochemical formulations.

The molecular structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide features a benzothiazole core linked to a p-tolylacetamide moiety through a sulfanyl bridge. This unique arrangement contributes to its distinct physicochemical properties, including solubility, stability, and reactivity. Recent studies have explored its potential as a bioactive agent, with particular focus on its antimicrobial properties and enzyme inhibition capabilities. These characteristics make it a subject of interest in the development of new therapeutic agents and functional materials.

In the context of current research trends, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide aligns with several hot topics in chemistry and life sciences. For instance, the growing demand for eco-friendly chemicals and sustainable synthesis methods has led to investigations into greener production routes for this compound. Additionally, its potential applications in crop protection and plant growth regulation have become particularly relevant as the agricultural sector seeks innovative solutions to address global food security challenges.

The compound's structure-activity relationship (SAR) has been a focal point for many researchers. By modifying specific functional groups or exploring different substitution patterns, scientists aim to enhance its biological activity or tailor its properties for specific applications. This approach is particularly valuable in drug discovery and medicinal chemistry, where small structural changes can significantly impact a compound's efficacy and safety profile.

From a technical perspective, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide presents interesting challenges and opportunities in chemical synthesis and process optimization. The development of efficient synthetic routes with high yields and minimal byproducts remains an active area of research. Recent advances in catalytic methods and flow chemistry have opened new possibilities for the scalable production of this and related benzothiazole derivatives.

In material science applications, the compound's electronic properties and molecular interactions have attracted attention for potential use in organic electronics and functional coatings. Its ability to form stable complexes with various metal ions also suggests potential applications in coordination chemistry and sensor development. These diverse applications highlight the versatility of this chemical entity across multiple scientific disciplines.

Quality control and analytical characterization of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide are crucial aspects of its research and application. Modern analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry play essential roles in verifying the compound's purity and structure. Standardization of these analytical methods ensures reproducibility in research and facilitates regulatory compliance for potential commercial applications.

The safety profile and toxicological aspects of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide have been subjects of ongoing investigation. While comprehensive data may still be emerging, preliminary studies suggest that proper handling procedures and appropriate safety measures should be observed when working with this compound. Researchers emphasize the importance of risk assessment and safe laboratory practices when conducting experiments with this or any chemical substance.

Looking forward, the scientific community continues to explore new frontiers for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide. Areas of particular interest include its potential in combinatorial chemistry, high-throughput screening, and molecular modeling studies. The integration of computational chemistry approaches with experimental research may accelerate the discovery of novel applications and derivatives with enhanced properties.

For researchers and industry professionals seeking detailed technical information about CAS No. 19967-45-4, reliable sources include peer-reviewed journals, chemical databases, and specialized reference materials. The compound's entry in major chemical registries provides essential data on its properties, synthesis, and known applications. As research progresses, we can expect to see more publications and patents referencing this interesting benzothiazole derivative and its various applications across scientific and industrial domains.

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